molecular formula C14H20Cl2N2O2 B051585 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide CAS No. 51167-18-1

2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide

Cat. No. B051585
CAS RN: 51167-18-1
M. Wt: 319.2 g/mol
InChI Key: IRVAUMHWBDVRPH-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide (2,4-D-MEPH), is a commonly used synthetic compound in scientific research. It has been used in a variety of research applications as it is a potent inhibitor of several enzymes. It is a useful tool for studying the activity of certain enzymes and for elucidating the biochemical pathways of certain biochemical reactions. In addition, it has been used in animal studies to study the physiological effects of certain drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of compound '2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide' can be achieved through a multistep reaction involving the condensation of 2,4-dichloro-5-(1-methylethoxy)benzoyl chloride with 2,2-dimethylpropionohydrazide, followed by subsequent reactions to form the final product.

Starting Materials
2,4-dichloro-5-(1-methylethoxy)benzoic acid, Thionyl chloride, 2,2-dimethylpropionohydrazide, Triethylamine, Hydrochloric acid, Sodium hydroxide, Ethyl acetate

Reaction
Step 1: Conversion of 2,4-dichloro-5-(1-methylethoxy)benzoic acid to 2,4-dichloro-5-(1-methylethoxy)benzoyl chloride using thionyl chloride and triethylamine as catalyst., Step 2: Reaction of 2,4-dichloro-5-(1-methylethoxy)benzoyl chloride with 2,2-dimethylpropionohydrazide in the presence of triethylamine to form the intermediate product., Step 3: Hydrolysis of the intermediate product using hydrochloric acid to remove the protecting group and form the final product., Step 4: Neutralization of the reaction mixture using sodium hydroxide and extraction of the product using ethyl acetate., Step 5: Purification of the final product using column chromatography to obtain pure '2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide'.

Scientific Research Applications

2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide has been used in a variety of scientific research applications. It is a potent inhibitor of several enzymes, including cyclooxygenase (COX-1 and COX-2), lipoxygenase (LOX-1 and LOX-2), and 5-lipoxygenase activating protein (FLAP). It has been used to study the activity of these enzymes and to elucidate the biochemical pathways of certain biochemical reactions. In addition, it has been used in animal studies to study the physiological effects of certain drugs.

Mechanism Of Action

2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide acts as an inhibitor of several enzymes. It inhibits the activity of cyclooxygenase (COX-1 and COX-2), lipoxygenase (LOX-1 and LOX-2), and 5-lipoxygenase activating protein (FLAP). It does this by binding to the active site of the enzyme and blocking the enzyme's activity. This prevents the enzyme from catalyzing the biochemical reaction and thus prevents the formation of the desired product.

Biochemical And Physiological Effects

2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide has been used in animal studies to study the biochemical and physiological effects of certain drugs. It has been found to inhibit the activity of cyclooxygenase (COX-1 and COX-2), lipoxygenase (LOX-1 and LOX-2), and 5-lipoxygenase activating protein (FLAP). This inhibition can lead to a decrease in inflammation, pain, and other symptoms associated with these enzymes. In addition, it has been found to reduce the production of certain hormones, such as cortisol, and to have anti-cancer effects.

Advantages And Limitations For Lab Experiments

2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide is a useful tool for studying the activity of certain enzymes and for elucidating the biochemical pathways of certain biochemical reactions. It has several advantages for lab experiments. It is a potent inhibitor of several enzymes, it is relatively easy to synthesize, and it is relatively stable. However, it also has some limitations. It is not as potent as some other inhibitors, and it can be difficult to obtain in large quantities.

Future Directions

2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide has been used in a variety of research applications, but there are still many potential future directions for its use. For example, it could be used to study the effects of certain drugs on inflammation and pain, to develop new drugs for treating inflammation and pain, and to study the biochemical pathways of certain biochemical reactions. In addition, it could be used to study the effects of certain hormones on the body, to develop new drugs for treating certain hormonal imbalances, and to study the effects of certain drugs on cancer. Finally, it could be used to study the effects of certain drugs on the immune system, to develop new drugs for treating immune-related diseases, and to study the biochemical pathways of certain immune responses.

properties

IUPAC Name

N'-(2,4-dichloro-5-propan-2-yloxyphenyl)-2,2-dimethylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-8(2)20-12-7-11(9(15)6-10(12)16)17-18-13(19)14(3,4)5/h6-8,17H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVAUMHWBDVRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NNC(=O)C(C)(C)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199191
Record name 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide
Source EPA DSSTox
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Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide

CAS RN

51167-18-1
Record name 2,2-Dimethylpropanoic acid 2-[2,4-dichloro-5-(1-methylethoxy)phenyl]hydrazide
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Record name 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide
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Record name 2'-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-2,2-dimethylpropionohydrazide
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Record name 2'-[2,4-dichloro-5-(1-methylethoxy)phenyl]-2,2-dimethylpropionohydrazide
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